molecular formula C15H22N2O2 B3841639 N'-butanoyl-4-tert-butylbenzohydrazide

N'-butanoyl-4-tert-butylbenzohydrazide

Cat. No.: B3841639
M. Wt: 262.35 g/mol
InChI Key: XCRNUZFVQKTTSD-UHFFFAOYSA-N
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Description

N’-butanoyl-4-tert-butylbenzohydrazide is a chemical compound that belongs to the class of hydrazides. Hydrazides are known for their diverse biological activities and are widely used in various fields of chemistry and biology. This compound is characterized by the presence of a butanoyl group attached to a 4-tert-butylbenzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-butanoyl-4-tert-butylbenzohydrazide typically involves the condensation of 4-tert-butylbenzoic acid with butanoyl hydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product .

Industrial Production Methods

Industrial production of N’-butanoyl-4-tert-butylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

N’-butanoyl-4-tert-butylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

N’-butanoyl-4-tert-butylbenzohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N’-butanoyl-4-tert-butylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as urease, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-benzylidene-4-tert-butylbenzohydrazide
  • 4-tert-butylbenzoic hydrazide
  • 4-tert-butylbenzohydrazide

Uniqueness

N’-butanoyl-4-tert-butylbenzohydrazide is unique due to the presence of the butanoyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activities compared to its analogs, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-butanoyl-4-tert-butylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-6-13(18)16-17-14(19)11-7-9-12(10-8-11)15(2,3)4/h7-10H,5-6H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRNUZFVQKTTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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